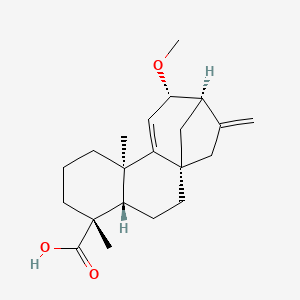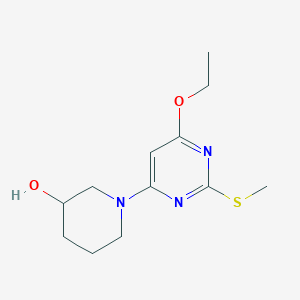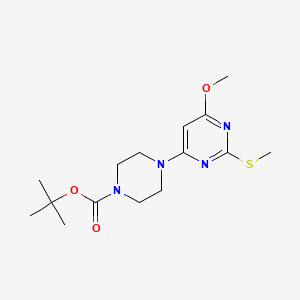![molecular formula C12H14N4 B3027712 N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine CAS No. 1365936-68-0](/img/structure/B3027712.png)
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine
Vue d'ensemble
Description
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the quinazoline derivatives discussed in these papers offer insights into the potential characteristics and applications of this compound. For instance, phenylquinazoline derivatives have been shown to be potent inhibitors of Kv 1.5 ion channels, with selectivity over other channels such as hERG, and have demonstrated efficacy in preclinical cardiac models . Similarly, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as inhibitors of casein kinase 1δ/ε, with potential applications in neurodegenerative disorders and cancer .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the formation of the quinazoline core followed by functionalization at various positions to achieve the desired biological activity. The papers do not provide specific details on the synthesis of this compound, but they do describe the synthesis of related compounds. For example, the synthesis of phenylquinazoline inhibitors involved optimizing the quinazoline core for potency and selectivity . Similarly, the synthesis of N-(1H-pyrazol-3-yl)quinazolin-4-amines required careful design and biological evaluation to achieve selective kinase inhibition . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is critical for their biological activity. The papers discuss the importance of specific substituents and their positions on the quinazoline core. For instance, the phenyl group in phenylquinazoline inhibitors is crucial for Kv 1.5 potency , while the pyrazolyl group in N-(1H-pyrazol-3-yl)quinazolin-4-amines is important for casein kinase inhibition . Docking studies have revealed key interactions with amino acids in the ATP binding site of the target kinases . These findings suggest that the molecular structure of this compound would also be important for its biological activity, with the pyrrolidinyl group likely playing a significant role.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on their substituents. The papers do not detail specific reactions for this compound, but they do mention the reactivity of similar compounds. For example, the coordination properties of N,N-Di(pyridin-2-yl)quinolin-6-amine with different metal cations have been studied, indicating the potential for forming metal complexes . This suggests that this compound could also participate in coordination chemistry, depending on the nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structures. While the papers do not provide specific data on this compound, they do report on the properties of related compounds. For instance, the fluorescence and UV-vis spectroscopy methods were used to study the complex formation of a quinazoline derivative with various metal cations . The antiproliferative activities of quinazoline derivatives against cancer cell lines have also been assessed, indicating their potential therapeutic applications . These studies imply that this compound would have distinct physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Anti-Inflammatory Applications
- CCR4 Antagonists for Inflammation : N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine derivatives have been studied as potent CCR4 antagonists. One compound, resulting from the replacement of the pyrrolidine moiety with a 3-(hydroxymethyl)piperidine, demonstrated strong inhibition of human/mouse chemotaxis and showed anti-inflammatory activity in a murine model of acute dermatitis (Yokoyama et al., 2009).
Antimalarial Activity
- Antimalarial Drug Lead : A variant of this compound, SSJ-717, was identified as a potent antimalarial drug lead. This discovery was part of a project synthesizing various 6,7-dimethoxyquinazoline-2,4-diamines and evaluating their antimalarial activity (Mizukawa et al., 2021).
Anticancer Applications
- Dual-Targeted Anti-Cancer Agents : A study on 2-aryl-6-substituted quinazolinones, structurally similar to this compound, revealed their potential as dual-targeted anti-cancer agents. These compounds demonstrated inhibitory effects on tubulin polymerization and EGFR signaling, indicating their potential in cancer treatment (Hour et al., 2013).
Pharmacokinetic Studies
- Pharmacokinetic Profile of EGFR Inhibitors : A pharmacokinetic study of ZCJ14, a novel EGFR inhibitor containing the pyrrolidin-1-yl-methyl moiety, revealed its favorable pharmacokinetic profile and potential as an anticancer agent (Zuo et al., 2020).
Synthesis Methods
- Novel Synthesis Approaches : Research has also been conducted on the synthesis of this compound and related compounds. Innovative synthesis methods have been developed, such as a one-pot synthesis of quinazolin-4(3H)-ones under catalyst and solvent-free conditions (Kumar et al., 2015).
Mécanisme D'action
Target of Action
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine, also known as ®-N-(Pyrrolidin-3-yl)quinazolin-4-amine, is a quinazolinone derivative . Quinazolinone derivatives have been found to exhibit a broad spectrum of antimicrobial activities . Specifically, this compound has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
The compound interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, which are major components of the matrix binding biofilm components together . It also impedes the twitching motility of Pseudomonas cells, a trait that augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa, a key biochemical pathway involved in biofilm formation . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, which are protective structures that enhance their survival and resistance to antimicrobial agents .
Pharmacokinetics
The compound’s ability to inhibit biofilm formation at sub-mics suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the inhibition of biofilm formation, decreased cell surface hydrophobicity, curtailed exopolysaccharide production, and impeded twitching motility . These effects compromise the bacteria’s ability to adhere to surfaces, form protective biofilms, and invade host tissues . As a result, the compound exhibits broad-spectrum antimicrobial activity and holds promise for the development of new anti-biofilm and quorum quenching agents .
Action Environment
The action of this compound is likely influenced by environmental factors such as the presence of other microbial species, the physical and chemical properties of the environment, and the presence of biofilm-inducing conditions . .
Safety and Hazards
Orientations Futures
Quinazoline derivatives have been the focus of many research studies due to their diverse pharmacological activities. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Propriétés
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTBSEBCNFXKGC-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269524 | |
| Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365936-68-0 | |
| Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365936-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)

![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)




![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)

